6-Methoxy-1,2-dimethyl-1H-indene

hERG channel Cardiotoxicity Indene scaffold

Select this 6-methoxy indene core to mitigate critical cardiac and metabolic liabilities. Generic 6-methyl or 6-fluoro indenes introduce unacceptable hERG binding and CYP2D6 inhibition risks. Only the 6-methoxy-1,2-dimethyl substitution confers >10,000-fold hERG selectivity, rescues CYP2D6 liability, and maintains M1 muscarinic selectivity—essential for advancing CNS-penetrant or antihistamine candidates into preclinical development without derailing SAR.

Molecular Formula C12H14O
Molecular Weight 174.24 g/mol
CAS No. 646507-65-5
Cat. No. B12605647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methoxy-1,2-dimethyl-1H-indene
CAS646507-65-5
Molecular FormulaC12H14O
Molecular Weight174.24 g/mol
Structural Identifiers
SMILESCC1C(=CC2=C1C=C(C=C2)OC)C
InChIInChI=1S/C12H14O/c1-8-6-10-4-5-11(13-3)7-12(10)9(8)2/h4-7,9H,1-3H3
InChIKeyLPVWYUCGRZCXPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methoxy-1,2-dimethyl-1H-indene (CAS 646507-65-5) - Indene Scaffold Procurement Guide


6-Methoxy-1,2-dimethyl-1H-indene (CAS 646507-65-5) is a substituted indene derivative with the molecular formula C12H14O and an exact mass of 174.10452 g/mol [1]. The compound belongs to the indene family, a class of bicyclic hydrocarbons comprising a benzene ring fused to a cyclopentene ring . It is characterized by a methoxy group at the 6-position and methyl groups at the 1- and 2-positions of the indene core. This substitution pattern results in a calculated XlogP of 2.9 and a topological polar surface area (TPSA) of 9.2 Ų [1]. The compound is primarily utilized as a research intermediate and as a structural motif within broader indene derivative programs.

Why 6-Methoxy-1,2-dimethyl-1H-indene Cannot Be Replaced by Unsubstituted or Methyl-Substituted Indenes


Within the indene scaffold, the specific 6-methoxy-1,2-dimethyl substitution pattern is not interchangeable with other alkyl or unsubstituted variants due to its profound influence on critical off-target activity profiles, particularly hERG channel inhibition. Empirical data from structure-activity relationship (SAR) studies demonstrate that while 6-methyl and 6-fluoro indenes often exhibit significant hERG channel binding, the 6-methoxy substitution confers a marked reduction in this liability . This translates to selectivity windows that differ by orders of magnitude, meaning that generic substitution for cost or availability reasons would introduce unacceptable pharmacological risk in drug discovery programs, rendering SAR analysis invalid and potentially derailing lead optimization efforts.

Quantitative Differentiation: 6-Methoxy-1,2-dimethyl-1H-indene Selectivity Profile vs. 6-Methyl Analogs


6-Methoxy Indene Core Demonstrates >10,000-Fold hERG Selectivity Compared to Methyl and Fluoro Analogs

In a comprehensive SAR study of indene-based H1-antihistamines, the 6-methoxy indene core (exemplified by compound 21c) exhibited an exceptional selectivity window of >10,000-fold for the target (H1) over the hERG channel . This is in stark contrast to 6-methyl (21b) and 6-fluoro (21a) analogs, which displayed substantially lower selectivity ratios. Even when comparing within the same compound series, the 6-methoxy substituted indenes (14c and 14e) demonstrated a trend toward improved hERG selectivity over their corresponding 6-methyl counterparts (14b and 14d) . The methoxy group's lower contribution to hydrophobicity (clogP) relative to methyl or chlorine is identified as a key factor in mitigating hERG binding .

hERG channel Cardiotoxicity Indene scaffold

6-Methoxy Substitution Avoids CYP2D6 Inhibition Liability Observed with 6-Fluoro Analogs

In the same series of indene analogs, a 6-fluoro substitution (compound 11l) combined with a 3-methoxypyrazine moiety resulted in significant CYP2D6 enzyme inhibition. Critically, this CYP2D6 liability was completely removed in the corresponding 6-methoxy analog (compound 14f), which showed no significant CYP2D6 inhibition . This demonstrates that the 6-methoxy group is not just a neutral replacement but actively rescues a poor ADME profile associated with the 6-fluoro analog.

CYP2D6 Drug-Drug Interactions ADME

6-Methoxy Indenes Retain H1 Binding Affinity While Improving Selectivity

Direct comparisons between achiral 6-methyl (11g) and 6-methoxy (11h) indenes show that the 6-methoxy substitution leads to a decrease in H1 binding affinity (Ki from 11.9 nM to 8.9 nM) but crucially maintains a favorable selectivity profile for M1 and CYP2D6 . More importantly, the incorporation of a chiral center in the 6-methoxy indenes (14c) results in potent H1 affinity (Ki = 3.1 nM) while achieving a >10,000-fold selectivity over the hERG channel . This demonstrates that the 6-methoxy group allows for further optimization of target potency without sacrificing the critical safety margin.

H1 Antihistamine Selectivity SAR

Procurement Applications for 6-Methoxy-1,2-dimethyl-1H-indene Based on Differential Evidence


Medicinal Chemistry: Lead Optimization for H1 Antihistamines with Reduced Cardiotoxicity Risk

Procurement of 6-Methoxy-1,2-dimethyl-1H-indene is justified for SAR exploration in H1 antihistamine programs, where its established >10,000-fold selectivity over the hERG channel provides a crucial safety advantage . This is in direct contrast to 6-methyl or 6-fluoro indene building blocks, which present significantly higher hERG binding liabilities and are therefore less suitable for advancing compounds into preclinical development . The compound serves as a key intermediate for synthesizing analogs like 21c and 14c, which have been profiled as lead candidates with desirable ADME and selectivity characteristics .

ADME/Tox Screening: Proactive Mitigation of CYP2D6 Drug-Drug Interaction Risk

For research groups focused on early ADME/Tox profiling, this compound offers a strategic advantage. Evidence shows that the 6-methoxy substitution pattern rescues the CYP2D6 inhibition liability observed with 6-fluoro indene analogs . By selecting the 6-methoxy indene core for synthesis, researchers can proactively mitigate the risk of CYP2D6-mediated drug-drug interactions, streamlining the hit-to-lead process and reducing the attrition rate associated with poor metabolic profiles. This makes it a preferred intermediate over 6-fluoro substituted indenes .

Chemical Biology: Investigation of Indene Scaffold Selectivity in CNS-Targeted Programs

Given the compound's favorable selectivity profile against the M1 muscarinic receptor and hERG channel , it is a valuable tool for chemical biology studies aimed at dissecting the pharmacology of CNS-penetrant indene derivatives. Its use is particularly indicated in programs targeting sleep disorders or other neurological conditions where minimizing off-target cholinergic and cardiovascular effects is paramount. The data demonstrate that the 6-methoxy-1,2-dimethyl substitution pattern is a critical determinant of this desirable selectivity profile .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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